molecular formula C7H11N3O2 B073626 Histidine methyl ester CAS No. 1499-46-3

Histidine methyl ester

Cat. No. B073626
CAS RN: 1499-46-3
M. Wt: 169.18 g/mol
InChI Key: BXRMEWOQUXOLDH-LURJTMIESA-N
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Description

Histidine methyl ester is a derivative of histidine, an essential amino acid that is important for various physiological processes. This compound is synthesized by the esterification of histidine using methanol. It has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology.

Scientific Research Applications

1. Enzyme Inhibition Studies

Histidine methyl ester is used in the study of enzyme inhibition. It inactivates histidine decarboxylase, a key enzyme involved in histamine formation, in a time-dependent manner. This process involves the formation of a complex with the enzyme, leading to the enzyme's inactivation (Alston & Abeles, 1987). Other derivatives of histidine, including the methyl ester, have been tested for their inhibitory activity on histidine decarboxylase from rat stomach, with this compound showing potent inhibition (Kelley, Miller, & White, 1977).

2. DNA Purification Applications

This compound is incorporated into supermacroporous pseudospecific cryogels, which are used for the purification of plasmid DNA from bacterial lysate. These cryogels show significantly improved DNA adsorption capacity due to the incorporation of this compound into the polymeric matrix (Perçin et al., 2011).

3. Photoactivatable Amino-Acid Derivatives

This compound is used in the synthesis of photoactivatable amino-acid derivatives, such as Nα[(tert-Butoxy)carbonyl]-2-diazo-L-histidine methyl ester. These compounds have potential applications in the study of protein interactions and as photoaffinity probes (Jaganathen et al., 1990).

4. Modeling Hemoproteins

This compound is used in the synthesis of compounds that model the active site of hemoproteins. For example, iron(III)-deuteroporphyrin 6(7)-methyl ester, 7(6)-(this compound) is synthesized to study the coordination properties and reactivity of hemoproteins (Momenteau, Rougée, & Loock, 1976).

5. Metal Ion Interaction Studies

Research on the interaction of L-(+)-histidine methyl ester with metal ions is critical for understanding the coordination chemistry relevant to biological systems. Studies include determining formation constants with various metal ions, which has implications for understanding metal ion transport and binding in biological contexts (Hay & Morris, 1971).

Mechanism of Action

Target of Action

Histidine methyl ester, also known as Methyl L-histidinate, primarily targets the enzyme histidine decarboxylase (HDC) . HDC is responsible for the conversion of histidine to histamine, a critical mediator of various physiological processes including neurotransmission, immune response, and regulation of gastric acid secretion .

Mode of Action

This compound acts as an irreversible inhibitor of histidine decarboxylase . It binds to the HDC, preventing it from catalyzing the conversion of histidine to histamine. This inhibition disrupts the normal production of histamine, thereby affecting the physiological processes that rely on histamine.

Biochemical Pathways

This compound affects the histamine synthesis pathway . Under normal conditions, HDC catalyzes the decarboxylation of histidine, producing histamine . Histamine, in turn, plays a crucial role in various metabolic processes, including nitrogen and energy metabolism . By inhibiting HDC, this compound disrupts this pathway, leading to a decrease in histamine production.

Result of Action

The primary result of this compound’s action is a decrease in histamine production due to the inhibition of HDC . This can have various effects at the molecular and cellular levels, depending on the specific physiological processes that rely on histamine. For example, histamine is a critical mediator of IgE/mast cell-mediated anaphylaxis, a neurotransmitter, and a regulator of gastric acid secretion . Therefore, the inhibition of histamine production could potentially affect these processes.

Safety and Hazards

Histidine methyl ester causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wash face, hands, and any exposed skin thoroughly after handling, wear protective gloves/protective clothing/eye protection/face protection, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

Future Directions

Histidine methylation has recently attracted attention through the discovery of the human histidine methyltransferase enzymes SETD3 and METTL9 . The artificial enzyme, EH 1AB1C, efficiently hydrolysed (azo)casein at pH 6.5–8.0 and 60–70 °C . The presence of both esterase and protease activities in the same scaffold allowed the one-pot cascade synthesis (55.0 ± 0.6% conversion, 24 h) of L-histidine methyl ester from the dipeptide L-carnosine in the presence of methanol .

properties

IUPAC Name

methyl (2S)-2-amino-3-(1H-imidazol-5-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-12-7(11)6(8)2-5-3-9-4-10-5/h3-4,6H,2,8H2,1H3,(H,9,10)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXRMEWOQUXOLDH-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CN=CN1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=CN=CN1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90933797
Record name L-Histidine methyl ester
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Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1499-46-3, 7389-87-9
Record name L-Histidine, methyl ester
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Histidine methyl ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Histidine methyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl L-histidinate dihydrochloride
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.158
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Methyl L-histidinate
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Record name HISTIDINE METHYL ESTER
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does histidine methyl ester inactivate histidine decarboxylase?

A1: L-histidine methyl ester acts as a time-dependent inactivator of histidine decarboxylase. It forms a Schiff base with the active site pyruvyl residue, leading to the formation of a tight complex that essentially irreversibly inhibits the enzyme. [, ]

Q2: Does this compound form irreversible covalent bonds with histidine decarboxylase?

A2: No, while the interaction involves Schiff base formation, research suggests no additional irreversible covalent bond formation occurs between the inhibitor and the enzyme. []

Q3: What is the molecular formula and weight of this compound?

A3: While the provided research doesn't explicitly state the molecular formula and weight of this compound, it can be deduced from its structure. The molecular formula is C7H11N3O2, and the molecular weight is 173.17 g/mol.

Q4: How does the incorporation of L-histidine methyl ester into poly(hydroxyethyl methacrylate) (PHEMA) affect immunoglobulin G (IgG) adsorption?

A4: Incorporating L-histidine methyl ester (MAH) into PHEMA cryogels significantly enhances their IgG adsorption capacity compared to pure PHEMA cryogels. This is attributed to the presence of the MAH functional groups within the polymeric matrix. []

Q5: How does dimer 12, synthesized from a this compound derivative, act as a catalyst?

A5: Dimer 12, formed from a histidine-derived hydrazide acetal monomer, catalyzes the hydrolysis of p-nitrophenylacetate at a rate 10 times faster than 4-methylimidazole. This catalytic activity is attributed to the presence of imidazole-bearing sidechains in the dimer. []

Q6: How do metal clusters impact the gas-phase acidity of histidine based on theoretical calculations?

A6: Density Functional Theory (DFT) calculations reveal that complexation with Au3, Ag3, and Cu3 clusters significantly increases the gas-phase acidity of histidine, making its dissociation less endothermic. This suggests that metal clusters can enhance the acidity of weak organic acids like histidine. []

Q7: How does the stereochemistry of this compound affect its interaction with metal ions?

A7: Studies using L-histidine methyl ester and its D-enantiomer in complex with nickel(II) and other amino acids revealed kinetic stereoselectivity during hydrolysis. The nickel complex with D-histidine hydrolyzed faster than the complex with L-histidine. Interestingly, this stereoselective effect was not observed with copper(II) complexes. []

Q8: How does thioamide modification of 1-methyl-histidine methyl ester impact its catalytic activity in kinetic resolution of alcohols?

A8: Thioamide modification of 1-methyl-histidine methyl ester results in a significant improvement in enantioselectivity during the kinetic resolution of racemic secondary alcohols. This is attributed to conformational changes induced by the thioamide group. []

Q9: How do cryogel membranes influence the release profile of mitomycin C?

A9: Mitomycin C-imprinted cryogel membranes (MMC-ICMs), prepared using N-methacryloyl-(L)-histidine methyl ester as a functional monomer, demonstrate controlled and sustained release of mitomycin C over an extended period, up to 150 hours. This highlights the potential of cryogel-based formulations for controlled drug delivery. []

Q10: Can this compound derivatives be used in targeted drug delivery systems?

A10: While the provided research does not directly address targeted drug delivery, the use of this compound derivatives in cryogel membranes for controlled release of mitomycin C suggests potential applications in this area. Further research is needed to explore targeted delivery strategies. []

Q11: What analytical techniques were employed to characterize and quantify this compound and its derivatives?

A11: The research employed various analytical techniques, including:

  • High-Performance Liquid Chromatography (HPLC): Used for stereoselective analysis of D and L dansyl amino acids as their mixed chelate copper(II) complexes. []
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Employed to determine the acid dissociation constant of histidine-containing peptides. []
  • Electron Spin Resonance (ESR) Spectroscopy: Utilized to investigate the coordination state of iron in iron-porphyrin complexes. []
  • Scanning Electron Microscopy (SEM): Used to characterize the morphology of cryogel membranes and other materials. [, , ]
  • Elemental Analysis: Applied to determine the elemental composition of synthesized compounds and materials. []
  • Atomic Absorption Spectrophotometry: Used to quantify metal ion content in materials. []

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